4-(4-フルオロ-1H-1,3-ベンゾジアゾール-2-イル)アニリン

説明

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H10FN3 and its molecular weight is 227.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

イミダゾールは、この化合物の部分であり、その幅広い化学的および生物学的特性のために、多くの薬物の主要な構成要素として知られています . 抗菌剤、抗マイコバクテリア剤、抗炎症剤、抗腫瘍剤、抗糖尿病剤、抗アレルギー剤、解熱剤、抗ウイルス剤、抗酸化剤、抗アメーバ剤、駆虫剤、抗真菌剤、および潰瘍形成活性など、さまざまな生物活性を持つ薬物の開発に使用されてきました .

抗菌活性

この化合物は、さまざまな微生物に対する抗菌活性を試験されています。 グラム陽性菌(表皮ブドウ球菌および枯草菌)、グラム陰性菌(大腸菌および緑膿菌)、および真菌(カンジダ・アルビカンスおよびアスペルギルス・ニガー)に対して効果を示しました .

抗炎症および鎮痛活性

この化合物から合成できるオキサジアゾールは、抗炎症および鎮痛活性を示しました .

抗腫瘍活性

オキサジアゾールは、抗腫瘍活性も示しており、この化合物は癌研究に役立つ可能性があります .

抗けいれん活性

この化合物は、抗けいれん活性を持つ薬物の合成に使用できる可能性があります .

抗酸化活性

オキサジアゾールは、抗酸化活性を示しており、この化合物は酸化ストレス関連疾患の薬物の開発に役立つ可能性があります .

除草活性

オキサジアゾールは除草活性を示しているため、この化合物は除草剤の開発に使用できる可能性があります .

抗真菌活性

生物活性

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

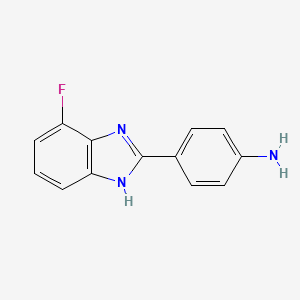

The compound has the following chemical structure:

- Molecular Formula : C13H10FN3

- Molecular Weight : 227.24 g/mol

- CAS Number : 872552-44-8

This compound features a fluorinated benzodiazole moiety, which is significant for its biological properties.

Mechanisms of Biological Activity

The biological activity of 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline primarily involves its interaction with specific molecular targets in cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced cell proliferation.

- Receptor Modulation : It has been suggested that this compound could act as a positive allosteric modulator for GABA-A receptors, which play a crucial role in neurotransmission and are important targets for anxiolytic and sedative drugs .

- Antimicrobial Activity : Preliminary studies indicate that similar benzodiazole derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

Pharmacological Applications

Recent research highlights various pharmacological applications of 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline:

- Anticancer Agents : The compound has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Properties : Studies have indicated that derivatives of benzodiazole can interfere with viral replication processes, making them candidates for antiviral drug development .

- Neurological Disorders : Given its potential as a GABA-A receptor modulator, it may be beneficial in treating conditions such as anxiety and epilepsy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline:

Comparative Analysis

When compared to similar compounds, 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline exhibits unique properties due to its fluorine substitution which enhances its reactivity and binding affinity.

Similar Compounds Comparison

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(5-fluoro-1H-benzimidazol-2-yl)aniline | Fluorinated benzimidazole | Anticancer properties |

| (5-fluoro-1H-benzimidazol-2-yl)methanamine dihydrochloride | Additional amine group | Antimicrobial activity |

特性

IUPAC Name |

4-(4-fluoro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKPGWFKTVJBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。